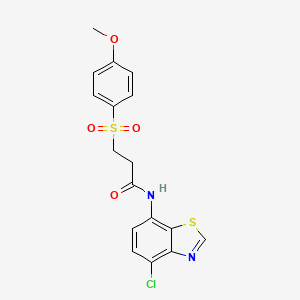
N-(4-chloro-1,3-benzothiazol-7-yl)-3-(4-methoxybenzenesulfonyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-1,3-benzothiazol-7-yl)-3-(4-methoxybenzenesulfonyl)propanamide is a complex organic compound that features a benzo[d]thiazole core substituted with a chlorinated benzene ring and a methoxyphenyl sulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-7-yl)-3-(4-methoxybenzenesulfonyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d]thiazole core, which can be synthesized through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative. The chlorination of the benzo[d]thiazole ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
The next step involves the introduction of the methoxyphenyl sulfonyl group. This can be done through a sulfonylation reaction using methoxybenzenesulfonyl chloride in the presence of a base like triethylamine. The final step is the formation of the propanamide linkage, which can be accomplished through an amidation reaction using a suitable amine and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities. Purification steps such as recrystallization or chromatography would be essential to obtain the desired product in high purity.
化学反应分析
Types of Reactions
N-(4-chloro-1,3-benzothiazol-7-yl)-3-(4-methoxybenzenesulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas over palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
科学研究应用
N-(4-chloro-1,3-benzothiazol-7-yl)-3-(4-methoxybenzenesulfonyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific molecular targets involved in cell proliferation.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(4-chloro-1,3-benzothiazol-7-yl)-3-(4-methoxybenzenesulfonyl)propanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The benzo[d]thiazole core can interact with the active site of enzymes, while the sulfonyl group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex. This interaction can lead to the inhibition of enzyme activity, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide: Similar structure with a tert-butyl group instead of a methoxyphenyl sulfonyl group.
Methyl N-[(4-methoxyphenyl)sulfonyl]glycinate: Contains a methoxyphenyl sulfonyl group but lacks the benzo[d]thiazole core.
Uniqueness
N-(4-chloro-1,3-benzothiazol-7-yl)-3-(4-methoxybenzenesulfonyl)propanamide is unique due to the combination of the benzo[d]thiazole core with a chlorinated benzene ring and a methoxyphenyl sulfonyl group. This unique structure allows it to interact with a variety of molecular targets, making it versatile for different applications in chemistry, biology, and medicine.
属性
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-3-(4-methoxyphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S2/c1-24-11-2-4-12(5-3-11)26(22,23)9-8-15(21)20-14-7-6-13(18)16-17(14)25-10-19-16/h2-7,10H,8-9H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEXZIMSIJGBAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-phenylbutanoate](/img/structure/B2376247.png)

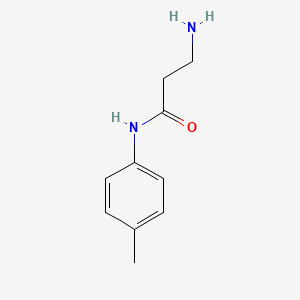

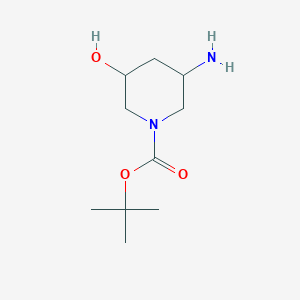
![4-bromo-2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol](/img/new.no-structure.jpg)
![(Z)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)prop-2-enamide](/img/structure/B2376256.png)

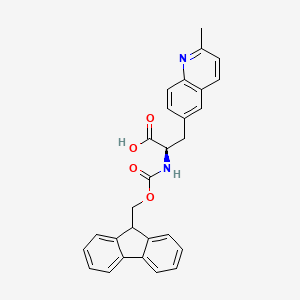
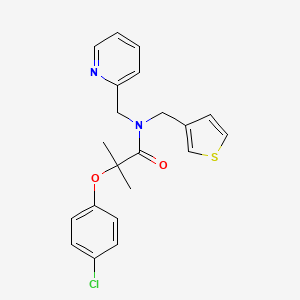

![2-(4-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2376264.png)


